2,3-Dimethylphenyl 4-chlorobenzoate

Description

Chemical Identity and Structure

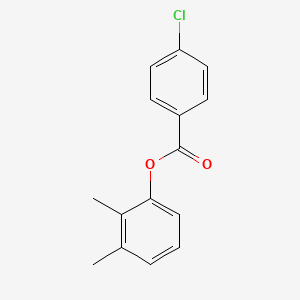

2,3-Dimethylphenyl 4-chlorobenzoate (CAS: 355421-39-5) is an aromatic ester composed of two substituted benzene rings. The phenyl group at the ester oxygen is substituted with methyl groups at the 2- and 3-positions, while the benzoyl moiety carries a chlorine atom at the para position. Its molecular formula is C₁₅H₁₃ClO₂, with a molecular weight of 260.72 g/mol .

Such compounds are often intermediates in agrochemicals, pharmaceuticals, or materials science due to their tunable steric and electronic properties .

Properties

CAS No. |

59014-79-8 |

|---|---|

Molecular Formula |

C15H13ClO2 |

Molecular Weight |

260.71 g/mol |

IUPAC Name |

(2,3-dimethylphenyl) 4-chlorobenzoate |

InChI |

InChI=1S/C15H13ClO2/c1-10-4-3-5-14(11(10)2)18-15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3 |

InChI Key |

NWWGGPWLJJVSKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylphenyl 4-chlorobenzoate typically involves the esterification of 2,3-dimethylphenol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) can be employed to accelerate the reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the benzoate ring can be substituted by nucleophiles such as amines or thiols under basic conditions.

Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO₄) in an acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

2,3-Dimethylphenyl 4-chlorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Mechanism of Action

The mechanism of action of 2,3-Dimethylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets are still under investigation, but studies suggest that it may act on enzymes involved in critical metabolic processes .

Comparison with Similar Compounds

Structural and Crystallographic Analysis

Key structural comparisons are drawn from crystallographic studies of related benzoate esters (Table 1).

Table 1: Structural Comparison of 2,3-Dimethylphenyl 4-Chlorobenzoate and Analogues

Key Observations :

Dihedral Angles: The dihedral angle between the phenyl and benzoyl rings in 3-chlorophenyl 4-methylbenzoate is 48.81°, indicating significant non-planarity due to steric hindrance . Similar angles are expected for this compound, though experimental data is lacking.

Methyl groups at the 2- and 3-positions on the phenyl ring introduce steric bulk, which may reduce reactivity in ester hydrolysis compared to less hindered compounds like 4-methylbenzoates .

Physicochemical Properties

While direct data on solubility or melting points is unavailable, comparisons can be inferred:

- Molecular Weight : Higher molecular weight (260.72 g/mol) compared to simpler analogues (e.g., 3-chlorophenyl 4-methylbenzoate at 246.69 g/mol) may influence crystallization behavior .

Research Findings and Implications

- Crystallographic Trends : Compounds like 2,6-dichlorophenyl 4-methylbenzoate exhibit similar bond lengths (mean C–C = 0.003 Å) and packing motifs, suggesting that halogen and methyl substituents dominantly influence solid-state arrangements .

- Synthetic Utility : The 2,3-dimethylphenyl group in 4-chlorobenzoate may serve as a protective moiety in multi-step syntheses, leveraging its steric bulk to direct regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.